molecular formula C12H15Cl2N3OS B2491328 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride CAS No. 1573548-16-9

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B2491328
CAS No.: 1573548-16-9
M. Wt: 320.23
InChI Key: RYQAJRDABWPOBL-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a 3-(methylsulfanyl)propan-1-amine chain at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, which is critical for interactions with biological targets.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS.ClH/c1-18-7-6-10(14)12-15-11(16-17-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQAJRDABWPOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride is a novel synthetic organic molecule with potential biological activities. This article discusses its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C10H12ClN3OSC_{10}H_{12}ClN_3OS, and it features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a methylsulfanyl group attached to a propan-1-amine backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. The following sections summarize the key findings related to its pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds containing the oxadiazole moiety often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit bacterial growth by interfering with essential metabolic pathways. The chlorophenyl substitution may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

Anticancer Potential

Compounds similar to 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine have been evaluated for anticancer activity. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of cell cycle progression.

Study Cell Line IC50 (µM) Mechanism
Study 1A431<10Bcl-2 inhibition
Study 2HT29<15Apoptosis induction

Neuroprotective Effects

The neuroprotective properties of oxadiazole derivatives have also been explored. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of various oxadiazole derivatives in picrotoxin-induced seizure models. The results indicated that some compounds significantly reduced seizure duration and frequency, suggesting potential therapeutic applications in epilepsy management.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin.

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors leading to altered cellular signaling.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties :
    • Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. The compound has demonstrated activity against several cancer cell lines, suggesting its potential as an anticancer agent by inducing apoptosis in malignant cells .
  • Anti-inflammatory Effects :
    • The compound's structure allows it to interact with inflammatory pathways. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Pharmacological Insights

  • Mechanism of Action :
    • The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to involve modulation of specific enzyme activities and receptor interactions related to inflammation and cell growth .
  • Bioavailability and Pharmacokinetics :
    • Initial pharmacokinetic studies indicate favorable absorption characteristics. Further research is required to fully understand its metabolic pathways and bioavailability in vivo .

Material Science Applications

  • Polymeric Composites :
    • The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its unique chemical structure contributes to improved performance in various applications, including coatings and adhesives .
  • Nanotechnology :
    • The compound's properties make it suitable for use in nanomaterials, particularly in drug delivery systems where controlled release is essential. Its ability to form stable complexes with other materials enhances its utility in nanomedicine .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various oxadiazole derivatives, including 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride, showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound over a 48-hour period, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

  • 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride ():
    Differs in the amine side chain, which is shorter (methanamine vs. propan-1-amine). The reduced chain length may limit conformational flexibility and alter binding interactions .
  • 1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine Hydrochloride ():
    Substitutes 4-chlorophenyl with 4-methoxyphenyl (electron-donating vs. electron-withdrawing) and methylsulfonyl (polar sulfone) for methylsulfanyl. These changes increase polarity and may reduce membrane permeability .
  • Pyrazole Derivatives (): Compounds like 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine replace the oxadiazole with a pyrazole ring.

Substituent Effects on Electronic Properties

  • Chlorophenyl vs. Methoxyphenyl ():
    The 4-chlorophenyl group (electron-withdrawing) enhances electrophilicity, while 4-methoxyphenyl (electron-donating) increases electron density. This impacts interactions with hydrophobic pockets or π-π stacking in target proteins .
  • Methylsulfanyl vs. Methylsulfonyl ():
    Methylsulfanyl (thioether) is less polar (logP ~1.5) than methylsulfonyl (logP ~0.2), favoring better lipid bilayer penetration. However, sulfonyl groups improve aqueous solubility and resistance to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methoxyphenyl Analog () Pyrazole Derivative ()
logP (Predicted) ~2.1 (moderate lipophilicity) ~1.3 (higher polarity) ~2.8 (highly lipophilic)
Solubility (Water) Moderate (HCl salt enhances solubility) High (due to sulfonyl group) Low (non-ionizable core)
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate (sulfonyl may undergo reduction) Low (pyrazole susceptible to oxidation)

Key Research Findings

  • Oxadiazole vs. Isoxazole ():
    Isoxazole derivatives (e.g., 3-Isobutylisoxazol-5-yl methanamine hydrochloride) show reduced thermal stability compared to oxadiazoles, limiting their application in high-temperature formulations .
  • Sulfur Atom Positioning (): Sulfanyl groups in positions adjacent to heterocycles (e.g., C–S–C linkages in ) can stabilize conformations via intramolecular interactions, enhancing target selectivity .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound, particularly to improve yield and purity?

The synthesis of nitrogen-containing heterocycles like this compound often involves cyclocondensation reactions. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–120°C), and catalyst use (e.g., acidic or basic conditions). Design of Experiments (DoE) can systematically optimize these variables. For example, a 2<sup>k</sup> factorial design evaluates interactions between temperature, solvent polarity, and reaction time, reducing trial-and-error approaches . Post-synthesis, purity is assessed via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxadiazole ring and methylsulfanyl group. For instance, the oxadiazole proton typically appears as a singlet in ¹H NMR (δ 8.5–9.0 ppm), while the methylsulfanyl group shows a triplet near δ 2.5–3.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Cross-validation with computational simulations (e.g., DFT) enhances structural confidence .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC.
  • Light sensitivity : Exposure to UV/visible light to assess photolytic degradation. Oxadiazoles are generally stable but may hydrolyze under strong acidic/basic conditions. Methylsulfanyl groups can oxidize; thus, inert atmospheres (N2) are recommended during storage .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Begin with in silico molecular docking against targets like kinases or GPCRs (using AutoDock Vina or Schrödinger). Follow with in vitro assays:

  • Enzyme inhibition : Measure IC50 values using fluorescence-based assays (e.g., kinase activity with ATP-analog probes).
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation). If results conflict (e.g., high enzyme inhibition but low cellular activity), assess membrane permeability via PAMPA or Caco-2 models .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) influencing reactivity. Machine learning models trained on oxadiazole bioactivity datasets can identify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to enhance binding affinity. ICReDD’s integrated computational-experimental workflows accelerate reaction discovery by narrowing optimal conditions (e.g., solvent, catalyst) .

Q. What approaches resolve discrepancies in reported biological activities across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion.
  • Metabolite profiling : LC-MS to rule out degradation products.
  • Statistical analysis : Use ANOVA to compare results across labs, controlling for variables like serum concentration in cell culture .

Q. How can researchers investigate the role of the methylsulfanyl group in modulating biological activity?

Perform structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Sulfur oxidation : Replace -SMe with -SO2Me.
  • Alkyl variants : Substitute with -OMe or -NHMe. Test these analogs in parallel bioassays (e.g., antimicrobial, anticancer). Molecular dynamics simulations (AMBER or GROMACS) can reveal how sulfur’s hydrophobicity affects target binding .

Methodological Notes

  • Safety : Handle the compound under fume hoods with PPE (gloves, lab coat). Avoid ignition sources due to potential sulfide oxidation .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously. Share raw spectral data in supplementary materials .

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